1-[4-Fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]azepane
Overview
Description
1-[4-Fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]azepane is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring, a nitro group, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]azepane typically involves multi-step organic reactions. One common approach is to start with the fluoro-substituted aromatic compound, which undergoes nitration to introduce the nitro group. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the handling of reactive intermediates and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-Fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]azepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over palladium catalysts.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrogenation: The nitro group can be hydrogenated to form an amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrogenation: Hydrogen gas, palladium on carbon.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Fluoro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-Fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]azepane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one: Shares the piperazine moiety but lacks the fluoro and nitro groups.
(3RS)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one: Contains a fluoro group and a piperazine moiety but has a different core structure.
Uniqueness
1-[4-Fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]azepane is unique due to its combination of a fluoro-substituted aromatic ring, a nitro group, and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]azepane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O2/c1-19-8-10-21(11-9-19)15-13-16(17(22(23)24)12-14(15)18)20-6-4-2-3-5-7-20/h12-13H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLZXMKQZHYMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N3CCCCCC3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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